
3-(benzyloxy)-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It features a benzyl group attached to an oxygen atom, which is further connected to the nitrogen atom of an aniline ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-methylaniline hydrochloride typically involves the following steps:
Formation of Benzyloxy Group: The benzyl group is introduced to the aniline ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl chloride with aniline in the presence of a base such as sodium hydroxide.
Methylation: The resulting benzyloxyaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
3-(Benzyloxy)-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(benzyloxy)-N-methylaniline hydrochloride involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)aniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the benzyloxy group.
Benzylamine: Lacks the aromatic ring substitution.
Uniqueness
3-(Benzyloxy)-N-methylaniline hydrochloride is unique due to the presence of both the benzyloxy and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
N-methyl-3-phenylmethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;/h2-10,15H,11H2,1H3;1H |
InChIキー |
MCORSXMGTUVHOF-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


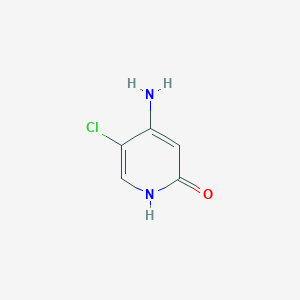
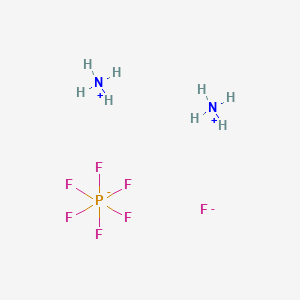

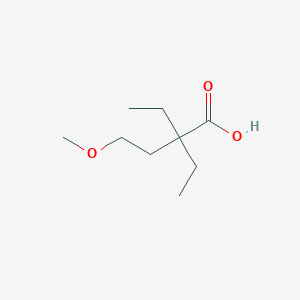
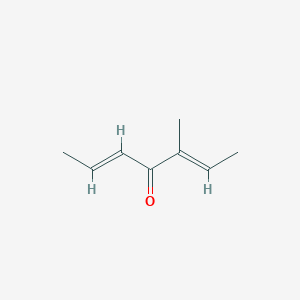
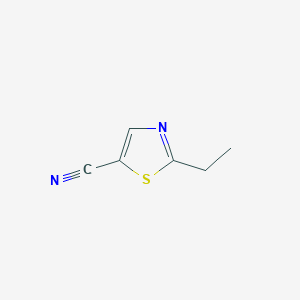


![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

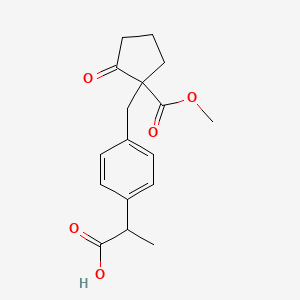
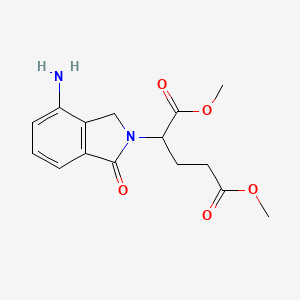

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
